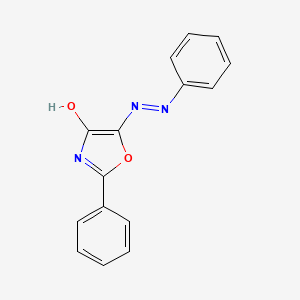
4,5-Oxazoledione, 2-phenyl-, 5-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE is a complex organic compound with significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a phenylhydrazine moiety and an oxazole ring
Preparation Methods
The synthesis of (5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE typically involves the reaction of phenylhydrazine with various carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with an appropriate oxazole precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Chemical Reactions Analysis
(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(5E)-2-PHENYL-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-4-ONE can be compared with similar compounds such as:
(2E)-2-(2-phenylhydrazin-1-ylidene)acetaldehyde: This compound shares the phenylhydrazine moiety but differs in its overall structure and reactivity.
(2R,3S,4R,5E,6E)-5,6-bis(2-phenylhydrazin-1-ylidene)hexane-1,2,3,4-tetrol: Another compound with phenylhydrazine groups, but with a more complex structure and different chemical properties.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-phenyl-5-phenyldiazenyl-1,3-oxazol-4-ol |
InChI |
InChI=1S/C15H11N3O2/c19-13-15(18-17-12-9-5-2-6-10-12)20-14(16-13)11-7-3-1-4-8-11/h1-10,19H |
InChI Key |
MVHBOHRYWXJLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















